molecular formula C18H22N6O B2606825 3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2201174-42-5

3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B2606825
CAS No.: 2201174-42-5
M. Wt: 338.415
InChI Key: BMXGMQPGQNIQMV-UHFFFAOYSA-N
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Description

3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine is a chemical research compound featuring a complex molecular structure that combines triazolopyrimidine and pyridine moieties linked through a piperidine methoxy bridge. This structural class of compounds, including closely related triazolopyridines and triazolopyrazines, is of significant interest in medicinal chemistry and pharmacological research for their potential as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), particularly the mGluR2 subtype . Compounds with this mechanism can modulate neuronal excitability and synaptic transmission without directly activating the receptor, offering a refined approach to investigating neurological pathways . Beyond neuroscience, analogous triazolopyrimidine and triazolopyrazine derivatives have been explored in other research areas, such as the study of inflammatory diseases and extracellular matrix degradation, due to their potential inhibitory effects on key enzymes like matrix metalloproteinases (MMPs) . The specific presence of the 1,2,4-triazolo[1,5-a]pyrimidine core and the piperidine linker in this compound suggests it is a valuable chemical tool for researchers in hit-to-lead optimization campaigns and for probing complex biological systems. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methyl-7-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-13-4-3-7-19-17(13)25-11-15-5-8-23(9-6-15)16-10-14(2)22-18-20-12-21-24(16)18/h3-4,7,10,12,15H,5-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXGMQPGQNIQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=CC(=NC4=NC=NN34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazolopyrimidine moiety, potentially reducing it to a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while substitution of the methoxy group could introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold possess antiviral properties. For instance, a study identified a derivative that effectively inhibits influenza virus RNA polymerase heterodimerization, suggesting potential use in antiviral drug development . The structural similarity of 3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine may confer similar antiviral activities.

Anticancer Properties

Compounds containing the triazole moiety have been evaluated for their antiproliferative effects against various cancer cell lines. Notably, complexes formed with triazolo derivatives have demonstrated significant activity against Leishmania species, which could be extrapolated to other malignancies . The unique structural features of this compound may enhance its efficacy in targeting cancer cells.

PDE Inhibition

Certain derivatives of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidines have been identified as inhibitors of phosphodiesterase 2 (PDE2), an enzyme involved in cellular signaling pathways . The potential of this compound as a PDE inhibitor could lead to novel treatments for conditions like heart disease and depression.

Synthetic Pathways

The synthesis of this compound can be achieved through regioselective reactions involving triazole derivatives and piperidine-based compounds. Efficient synthetic methods are crucial for producing this compound at scale for further research and application .

Structural Analysis

The compound's structure includes a pyridine ring substituted with a methoxy group and a piperidine moiety linked to a triazole derivative. This unique combination enhances its biological activity by facilitating interactions with various biological targets. Molecular docking studies can provide insights into its binding affinities and mechanisms of action.

Case Studies and Research Findings

StudyFocusFindings
Antiviral ActivityIdentified inhibition of influenza virus polymerase by triazole derivatives.
Anticancer PropertiesDemonstrated antiproliferative effects against Leishmania species; potential for broader anticancer applications.
PDE InhibitionCertain derivatives showed promise as PDE inhibitors; implications for treating cardiovascular diseases.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine moiety can mimic nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The piperidine ring may enhance binding affinity to certain receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

The [1,2,4]triazolo[1,5-a]pyrimidine moiety is a common feature in several derivatives. For example:

  • Compound 4a (benzyl-substituted piperidinyl-[1,2,4]triazolo[1,5-a]pyrimidine) shares the triazolo-pyrimidine core but differs in the piperidine substituent (benzyl carbodithioate vs. methoxy-pyridine) .
  • Pyrazolo[1,5-a]pyrimidines () replace the triazole ring with a pyrazole, reducing nitrogen content and altering electronic properties.

Key Structural Variations:

Compound Core Structure Substituent on Piperidine Additional Moieties
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine Methoxy-pyridine Methyl group at C5 of pyrimidine
Compound 4a () [1,2,4]Triazolo[1,5-a]pyrimidine Benzyl carbodithioate Mesityloxy group at C7
Pyrazolo[1,5-a]pyrimidine () Pyrazolo[1,5-a]pyrimidine N/A Varied aryl/heteroaryl groups

Physicochemical Properties

  • Thermal Stability: Piperidine-containing triazolo-pyrimidines (e.g., Compound 4a, mp 267.8–269.5°C) exhibit high thermal stability due to rigid aromatic cores and hydrogen-bonding capacity . The target compound’s methoxy-pyridine group may lower melting points slightly compared to benzyl derivatives.
  • Solubility: Compounds with polar substituents (e.g., 4b in , with a methylsulfonyl group) show improved aqueous solubility versus nonpolar analogues. The target compound’s methoxy group may enhance solubility relative to purely aromatic substituents .

Biological Activity

3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on existing literature and studies.

  • Molecular Formula : C₁₅H₁₈N₄O
  • Molecular Weight : 286.33 g/mol
  • Structure : The compound features a pyridine ring substituted with a triazole and piperidine moiety.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions within various signaling pathways and its potential as a therapeutic agent. Research indicates that derivatives of triazolo-pyrimidines often exhibit significant pharmacological effects including anti-inflammatory, anticancer, and antimicrobial properties.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzyme Activity : Similar compounds have shown to inhibit phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways related to inflammation and cancer progression .
  • Antiproliferative Effects : Studies have demonstrated that triazolo-pyrimidine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Activity : Triazole-based compounds are known for their broad-spectrum antimicrobial properties, suggesting potential applications in treating infections .

Anticancer Activity

A study evaluated the antiproliferative effects of various triazole derivatives against human cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values indicating effective dose ranges .

CompoundCell LineIC50 (µM)
3-Methyl-2-(...)MCF-727.3
3-Methyl-2-(...)HCT-1166.2

Antimicrobial Effects

In another investigation, triazolo-pyrimidine derivatives were screened for antibacterial activity. The results highlighted that some derivatives demonstrated potent activity against pathogenic bacteria compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing triazolo-pyrimidine derivatives like 3-methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine?

  • Methodology : Utilize green chemistry principles such as ethanol/water solvent mixtures (1:1 v/v) under reflux or molten-state additives like 4,4’-trimethylenedipiperidine (TMDP). TMDP acts as a dual Lewis base and hydrogen-bond acceptor-donor, enabling high yields (70–90%) while avoiding toxic, volatile, or flammable reagents . Oxidative cyclization using sodium hypochlorite in ethanol at room temperature is also viable for triazolo-pyrimidine ring formation, offering a cleaner alternative to Cr(VI) or DDQ-based methods .

Q. How can structural confirmation of the compound be achieved post-synthesis?

  • Methodology : Combine NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis. For example, ¹³C NMR can resolve fused-ring systems (e.g., triazole-pyrimidine), while IR identifies functional groups like methoxy or piperidinyl linkages. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What solvent systems optimize solubility for in vitro assays?

  • Methodology : Test solubility in green solvents (ethanol/water mixtures) or dimethyl sulfoxide (DMSO) for biological studies. The piperidinyl-methoxy group enhances hydrophilicity, but stability in aqueous buffers should be monitored via UV-Vis or HPLC to detect degradation .

Advanced Research Questions

Q. How can computational chemistry guide reaction optimization for triazolo-pyrimidine derivatives?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. For example, ICReDD’s reaction path search methods predict optimal conditions (e.g., solvent polarity, temperature) to minimize trial-and-error experimentation. Experimental data can refine computational models iteratively .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

  • Methodology : Use 2D NMR (e.g., COSY, NOESY) to differentiate regioisomers. For instance, NOE correlations in ¹H NMR distinguish substituent positions on the triazole vs. pyrimidine rings. X-ray crystallography provides definitive structural validation if crystals are obtainable .

Q. How do reaction conditions influence selectivity in multi-step syntheses involving piperidine intermediates?

  • Methodology : Optimize catalysts and temperatures to suppress side reactions. For example, replacing traditional piperidine with TMDP reduces side-product formation (e.g., N-alkylation byproducts) due to its lower basicity and controlled reactivity. Monitor intermediates via TLC or LC-MS to adjust stoichiometry in real time .

Q. What catalytic systems enhance regioselectivity in triazolo-pyrimidine functionalization?

  • Methodology : Screen Lewis acid catalysts (e.g., ZnCl₂) for directing electrophilic substitution on the pyrimidine ring. For C–H activation, palladium complexes with bidentate ligands (e.g., 1,10-phenanthroline) improve selectivity at the 5-methyl position .

Q. How can solubility-stability trade-offs be managed for in vivo studies?

  • Methodology : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to enhance bioavailability. Stability assays under physiological pH (7.4) and temperature (37°C) should track hydrolysis of the methoxy-pyridine group. Adjust substituents (e.g., replacing methyl with trifluoromethyl) to balance lipophilicity .

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